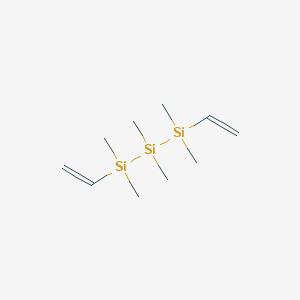![molecular formula C12H15N3O4 B14506194 (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine CAS No. 63808-38-8](/img/structure/B14506194.png)
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is an organic compound that features a benzyloxycarbonyl group. This compound is notable for its applications in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Vorbereitungsmethoden
The synthesis of (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine typically involves the protection of amine groups using benzyloxycarbonyl chloride (CBzCl). The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar protection strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions, although this is less common.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is widely used in scientific research, particularly in:
Biology: In the synthesis of peptides and proteins, facilitating the study of biological processes and the development of pharmaceuticals.
Medicine: In the development of peptide-based drugs, where the protection and deprotection of amine groups are crucial steps.
Wirkmechanismus
The mechanism by which (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine exerts its effects involves the protection of amine groups. The benzyloxycarbonyl group is introduced to the amine via nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl chloride. This forms a stable carbamate linkage, protecting the amine from unwanted reactions. Deprotection occurs through catalytic hydrogenation or acidic conditions, which cleave the carbamate linkage and release the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Boc-protected amines: Using di-tert-butyl dicarbonate (Boc2O) for protection, which can be removed with acid.
Fmoc-protected amines: Using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for protection, which can be removed with base.
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is unique in its use of the benzyloxycarbonyl group, which provides stability and selectivity in peptide synthesis .
Eigenschaften
CAS-Nummer |
63808-38-8 |
|---|---|
Molekularformel |
C12H15N3O4 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-[[1-amino-2-(phenylmethoxycarbonylamino)ethylidene]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-10(14-7-11(16)17)6-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)(H,15,18)(H,16,17) |
InChI-Schlüssel |
BSGWENGNBXJMCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


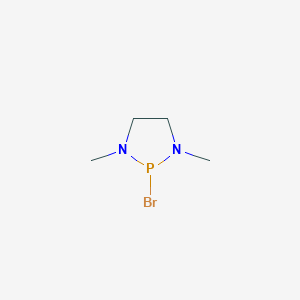
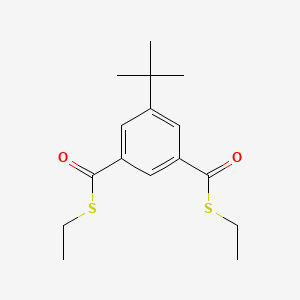
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
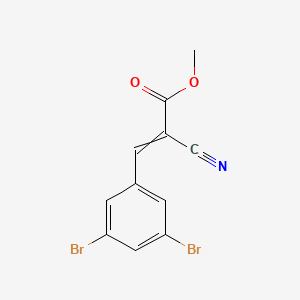

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
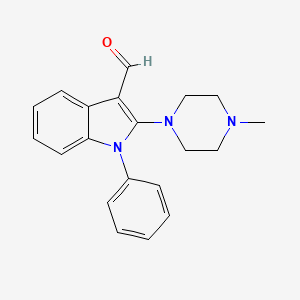
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
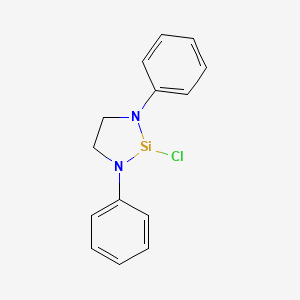


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
